molecular formula C10H8ClN3O B3021874 N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide CAS No. 305346-19-4

N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B3021874
CAS No.: 305346-19-4
M. Wt: 221.64 g/mol
InChI Key: NQZSOSXQUPMCTP-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide is a chemical scaffold of significant interest in medicinal and agricultural chemistry research. Compounds based on this structure have demonstrated potent biological activity in scientific studies. In antiviral research, closely related pyrazole-3-carboxamide derivatives have been identified as inhibitors of Hepatitis C Virus (HCV) replication. One study found that such compounds suppressed viral replication in HCV genotypes 1b and 2a, with the most promising analogue exhibiting an EC50 value of 6.7 µM, suggesting a mechanism that may involve the suppression of the host's cyclooxygenase-2 (COX-2) . Furthermore, in agricultural fungicide research, the pyrazole carboxamide pharmacophore is critical. A specific derivative, incorporating a diarylamine scaffold, showed high efficacy against the fungus Rhizoctonia solani (the cause of rice sheath blight), with an EC50 value of 0.022 mg/L, which is equivalent to the commercial fungicide thifluzamide . The proposed mechanism of action for these fungicides involves disrupting the fungal mitochondrial function, specifically by inhibiting key enzymes in the respiratory chain such as succinate dehydrogenase (complex II) and cytochrome oxidase (complex IV), leading to mitochondrial membrane potential collapse and cell death . This compound is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-chlorophenyl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-7-1-3-8(4-2-7)13-10(15)9-5-6-12-14-9/h1-6H,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZSOSXQUPMCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349917
Record name ST041103
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5772-84-9
Record name ST041103
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with a suitable carboxylic acid derivative to introduce the carboxamide group. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Activities

Research indicates that N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide exhibits several notable biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has demonstrated effectiveness against breast and prostate cancer cells through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation markers in vitro and in vivo models.
  • Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

Applications in Research

This compound has found applications in various research domains:

  • Pharmaceutical Development : Its biological activities make it a candidate for drug development, particularly in oncology and infectious disease treatment.
  • Biochemical Studies : It is used as a tool compound to study specific biochemical pathways and protein interactions.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals unique properties that enhance its therapeutic potential.

Compound NameStructural FeaturesUnique Properties
1-(4-Chlorophenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acidFluorine substitutionEnhanced potency against specific cancer cell lines
N-(2-Methylphenyl)-1H-pyrazole-3-carboxamideMethyl substitutionExhibits different pharmacological profiles
N-(Phenyl)-1H-pyrazole-3-carboxamideNo halogen substitutionBasic structure without additional modifications

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anticancer Efficacy : A study published in Cancer Research demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer, providing evidence for its potential as an anticancer agent.
  • Anti-inflammatory Activity : Research published in the Journal of Medicinal Chemistry indicated that the compound effectively reduced pro-inflammatory cytokines in animal models, supporting its use in inflammatory diseases.
  • Antimicrobial Testing : A preliminary study showed promising results against Gram-positive bacteria, suggesting avenues for further exploration in antimicrobial therapy.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activity

The table below summarizes key structural analogs, their modifications, and reported activities:

Compound Name Substituents (Pyrazole Positions) Biological Activity (Target/IC50) Key References
SR-141716A (Rimonabant) 5-(4-ClPh), 1-(2,4-diClPh), 4-Me, N-piperidinyl CB1 antagonist (IC50 = 1.98 nM)
AM251 5-(4-IodoPh), 1-(2,4-diClPh), 4-Me, N-piperidinyl CB1 antagonist (Higher affinity than SR-141716A)
Compound 9b () 5-(4-ClPh), 1-(2,4-diClPh), 4-Me, N-(trifluoroacetylpiperidinyl) Synthetic intermediate for CB1 antagonists
Compound in 5-(4-ClPh), 1-(2,4-diClPh), 4-Me, N-(3-pyridylmethyl) CB1 antagonist (IC50 = 0.139 nM)
5-(4-ClPh)-1-(2,5-diClPh)-N-[4-CF3Ph] () 5-(4-ClPh), 1-(2,5-diClPh), N-(4-CF3Ph) Commercial CB1 antagonist candidate
Ibipinabant () 3-(4-ClPh), N-sulfonyl, N'-methyl Cannabinoid receptor modulator
Key Observations:
  • Positional Chlorination: The 1-(2,4-dichlorophenyl) substitution (e.g., SR-141716A, AM251) enhances CB1 receptor binding compared to mono-chlorinated analogs. This is attributed to improved hydrophobic interactions with the receptor’s binding pocket .
  • Amide Substituents : Replacing the piperidinyl group (SR-141716A) with a 3-pyridylmethyl group () increases potency (IC50 = 0.139 nM vs. 1.98 nM), likely due to enhanced hydrogen bonding with residues like Lys192 in CB1 .
  • Halogen Effects : AM251’s 4-iodophenyl group increases receptor affinity compared to SR-141716A’s 4-chlorophenyl, suggesting larger halogens improve van der Waals interactions .
  • Polar Groups : The trifluoroacetyl group in Compound 9b reduces brain penetration, a strategy to minimize CNS side effects in peripherally acting CB1 antagonists .

Structure-Activity Relationship (SAR) Trends

Aryl Substitutions: Dichlorophenyl groups at the 1-position enhance CB1 binding affinity over monochlorinated variants . Electron-withdrawing groups (e.g., CF3 in ) at the N-aryl position improve metabolic stability .

Amide Modifications :

  • Bulky substituents (e.g., trifluoroacetylpiperidinyl in Compound 9b) reduce CNS penetration, favoring peripheral activity .
  • Heteroaromatic groups (e.g., 3-pyridylmethyl) enhance potency via polar interactions .

Halogen Effects :

  • Iodine (AM251) > Chlorine (SR-141716A) in receptor affinity due to increased hydrophobic surface area .

Biological Activity

N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article provides an overview of the biological activity of this compound, highlighting its mechanisms, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of the 4-chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound primarily involves:

  • Inhibition of Kinases : This compound has shown potential as an inhibitor of various kinases, including Aurora-A kinase, which is crucial in cell cycle regulation. Inhibition of this kinase can lead to apoptosis in cancer cells.
  • Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory properties, often mediated through inhibition of cyclooxygenase (COX) enzymes.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-70.46Inhibition of Aurora-A kinase
A5490.39Induction of autophagy
NCI-H4600.28Apoptosis induction
Hep-20.74Cytotoxic effects

These results indicate that this compound exhibits potent cytotoxicity against several cancer cell lines, making it a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

The compound has also been assessed for anti-inflammatory properties, where it demonstrated significant inhibition of COX enzymes:

CompoundIC50 (µM)Target EnzymeReference
This compound54.65COX-2

This suggests that the compound could be beneficial in treating inflammatory diseases.

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that this compound induced significant apoptosis in MCF-7 breast cancer cells through the inhibition of Aurora-A kinase, resulting in cell cycle arrest and increased cell death rates compared to control groups .
  • A549 Lung Cancer Study : In another investigation, the compound was found to cause autophagy in A549 lung cancer cells without triggering apoptosis, indicating a unique mechanism that could be exploited for therapeutic purposes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide and its derivatives?

  • Methodology : Multi-step synthesis often begins with condensation of substituted phenylhydrazines with β-keto esters to form pyrazole cores. Subsequent chlorination and carboxamide coupling (e.g., using CDI or HATU) introduce the 4-chlorophenyl and carboxamide groups. Optimization of reaction conditions (solvent, temperature) is critical for yield .
  • Key Challenges : Avoiding side reactions during chlorination and ensuring regioselectivity in pyrazole ring formation.

Q. How is crystallographic data utilized to confirm the structure of pyrazole-carboxamide derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and torsion angles. For example, monoclinic P2₁/c symmetry was confirmed for a related compound (a = 9.0032 Å, b = 20.1001 Å, c = 11.4664 Å, β = 92.003°) using MoKα radiation and SHELX software .
  • Validation : Compare experimental data (e.g., Rint = 0.034) with computational models to verify stereochemistry .

Q. What biological targets are associated with this compound class?

  • Primary Target : Cannabinoid CB1 receptors, where pyrazole-carboxamides act as inverse agonists (e.g., rimonabant, IC50 = 0.139 nM) .
  • Screening Methods : Competitive binding assays with radiolabeled ligands (e.g., [³H]SR141716A) and functional assays (e.g., cAMP modulation) .

Advanced Research Questions

Q. How can quantitative structure-activity relationship (QSAR) studies optimize CB1 receptor antagonism?

  • Methodology : Correlate substituent effects (e.g., halogen position, alkyl groups) with binding affinity using 3D-QSAR or molecular docking. For instance, 4-methyl and 2,4-dichlorophenyl groups enhance CB1 binding by occupying hydrophobic pockets .
  • Data Interpretation : Analyze crystallographic data (e.g., torsion angles between pyrazole and chlorophenyl groups) to refine pharmacophore models .

Q. What experimental strategies resolve contradictions in reported IC50 values for CB1 antagonists?

  • Methodology : Standardize assay conditions (cell lines, ligand concentrations, incubation times). For example, discrepancies may arise from using HEK293 vs. CHO cells expressing CB1 .
  • Validation : Cross-validate using orthogonal techniques (e.g., electrophysiology for functional activity vs. radioligand displacement) .

Q. How does X-ray crystallography inform the design of metabolically stable analogs?

  • Methodology : Identify metabolic hotspots (e.g., labile methyl groups) via structural analysis. Deuterated analogs (e.g., octa-deuterated JD5037) reduce CYP450-mediated degradation while retaining binding affinity .
  • Case Study : Deuteration at the pyrazole 4-methyl position improved in vivo half-life by 2.5-fold in rodent models .

Q. What are the limitations of pyrazole-carboxamides in CNS-targeted therapies, and how are they addressed?

  • Challenges : Blood-brain barrier (BBB) penetration and off-target effects (e.g., CB2 receptor cross-reactivity).
  • Solutions : Introduce polar groups (e.g., pyridylmethyl) to modulate logP values or develop prodrugs with enhanced BBB permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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